Technical Whitepaper: Strategic Synthesis and Validation of 1-Bromopentane-5,5,5-d3
Technical Whitepaper: Strategic Synthesis and Validation of 1-Bromopentane-5,5,5-d3
Executive Summary
1-Bromopentane-5,5,5-d3 (CAS: 75736-50-4) is a critical isotopologue used in the pharmaceutical sciences for Kinetic Isotope Effect (KIE) studies and Metabolic Switching strategies. By selectively deuterating the terminal methyl group (
This technical guide outlines a high-fidelity synthesis route utilizing Copper-Catalyzed Cross-Coupling (Kochi Coupling) . Unlike direct alkylation methods that suffer from poly-alkylation or scrambling, this modular approach ensures >98 atom% D isotopic purity and regiochemical integrity.
Retrosynthetic Analysis
To achieve the specific 5,5,5-d3 labeling pattern, a convergent C1 + C4 disconnection strategy is superior to linear reduction methods (which typically yield 1,1-d2 isotopologues).
The strategic logic relies on coupling a commercially available C1 deuterium source (Methyl-d3 iodide) with a bifunctional C4 backbone.
Logical Pathway (DOT Visualization)
Figure 1: Retrosynthetic logic prioritizing the C1+C4 disconnection to preserve isotopic integrity.
Detailed Synthesis Protocol
Phase 1: Precursor Preparation (Protection)
Objective: Mask the alcohol functionality of 4-bromobutan-1-ol to prevent quenching of the Grignard reagent in Phase 2.
-
Reagents: 4-Bromobutan-1-ol, 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (pTSA).
-
Solvent: Dichloromethane (DCM).
Step-by-Step:
-
Dissolve 4-bromobutan-1-ol (1.0 eq) in anhydrous DCM (0.5 M).
-
Cool to 0°C under
atmosphere. -
Add DHP (1.2 eq) followed by catalytic pTSA (0.05 eq).
-
Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (SiO2, 10% EtOAc/Hexanes) for disappearance of the alcohol.
-
Workup: Quench with sat.
, extract with DCM, dry over , and concentrate. -
Yield: Expect >90% of 2-(4-bromobutoxy)tetrahydro-2H-pyran .
Phase 2: Isotope Incorporation (Kochi Coupling)
Objective: Construct the carbon skeleton using a Copper(I)-catalyzed Grignard coupling. This is the critical step for deuterium incorporation.
-
Reagents: Methyl-d3 iodide (
), Magnesium turnings, (0.1 M in THF). -
Substrate: 2-(4-bromobutoxy)tetrahydro-2H-pyran (from Phase 1).
Step-by-Step:
-
Grignard Formation (
):-
In a flame-dried 3-neck flask, add Mg turnings (1.2 eq) and a crystal of
. -
Add anhydrous diethyl ether (
). -
Add
(1.1 eq) dropwise to maintain a gentle reflux. Stir for 1 hour after addition to ensure complete formation of .
-
-
Coupling Reaction:
-
Cool the Grignard solution to -78°C.
-
Add the protected bromide (1.0 eq) dissolved in THF.
-
Add the catalyst
(3 mol%). Note: The solution will turn transiently orange/brown. -
Allow the reaction to warm slowly to RT over 12 hours.
-
-
Workup:
-
Quench carefully with sat.
. -
Extract with
(3x). -
Concentrate to obtain the crude 2-((5,5,5-trideuteropentyl)oxy)tetrahydro-2H-pyran .
-
Phase 3: Deprotection & Bromination
Objective: Reveal the alcohol and convert it to the final alkyl bromide.
Step A: Deprotection
-
Dissolve crude intermediate in Methanol (MeOH).
-
Add pTSA (0.1 eq) and stir at RT for 2 hours.
-
Concentrate and flash purify (SiO2) to isolate 5,5,5-trideuteropentan-1-ol .
Step B: Bromination (Appel Reaction)
-
Dissolve 5,5,5-trideuteropentan-1-ol (1.0 eq) in DCM.
-
Add Carbon Tetrabromide (
, 1.2 eq). -
Cool to 0°C. Add Triphenylphosphine (
, 1.2 eq) portion-wise. -
Stir at 0°C for 1 hour, then RT for 1 hour.
-
Purification: Dilute with Hexanes (precipitates
), filter, and concentrate. Distill the oil to obtain pure 1-Bromopentane-5,5,5-d3 .
Experimental Workflow Visualization
Figure 2: Step-by-step synthetic workflow from precursor to final isotopologue.
Characterization & Validation
To ensure the product meets the rigorous standards required for drug development (E-E-A-T), the following characterization data must be verified.
Data Summary Table
| Analysis Type | Expected Result | Diagnostic Value |
| Loss of terminal methyl triplet at ~0.9 ppm. | Confirms absence of protium at C5. | |
| Septet at ~14 ppm ( | Confirms presence of | |
| GC-MS | Molecular Ion | Confirms mass shift (+3 Da vs native). |
| Boiling Point | ~129-130°C (760 mmHg). | Confirms physical purity. |
Detailed Spectral Analysis
-
Proton NMR (
NMR, 400 MHz, ):-
3.40 (t, 2H,
-Br, C1) -
1.88 (quint, 2H,
, C2) -
1.45 (m, 2H,
, C3) -
1.30 (m, 2H,
, C4) -
Crucial: The triplet typically seen at
0.90 for the terminal methyl group must be absent .
-
3.40 (t, 2H,
-
Carbon-13 NMR (
NMR, 100 MHz, ):-
The terminal carbon (C5) will appear as a septet due to coupling with three deuterium atoms (Spin
). -
An upfield isotope shift (
to ppm) relative to the unlabeled analogue is expected.
-
-
Mass Spectrometry (EI/CI):
-
Native 1-Bromopentane MW: 151.05.
-
Target MW: 154.07.
-
Look for the characteristic 1:1 doublet of bromine isotopes (
and ) shifted by +3 mass units.
-
Handling and Storage
-
Stability: Alkyl bromides are light-sensitive. Store in amber glass vials.
-
Temperature: Store at 2-8°C to prevent slow hydrolysis or elimination.
-
Safety: 1-Bromopentane-5,5,5-d3 is an alkylating agent. Use double nitrile gloves and handle strictly inside a fume hood.
References
-
Tamura, M., & Kochi, J. (1971). Coupling of Grignard Reagents with Organic Halides. Synthesis. Link
-
Tung, R. (2010). The evolution of deuterium switches in drug development. Future Medicinal Chemistry. Link
-
Sigma-Aldrich. (n.d.). 1-Bromopentane-5,5,5-d3 Product Specification & MSDS.[1][2] Link
-
PubChem. (n.d.).[3] 1-Bromopentane-5,5,5-d3 Compound Summary. Link
-
Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition. Link
